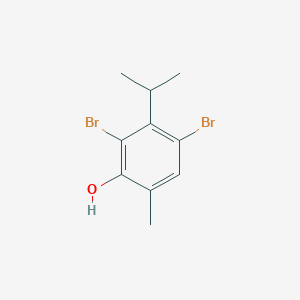

2,4-Dibromo-3-isopropyl-6-methylbenzenol

描述

Historical Context and Discovery

The development of 2,4-dibromo-3-isopropyl-6-methylbenzenol emerged from systematic investigations into the bromination patterns of naturally occurring phenolic compounds, particularly those derived from thymol and related monoterpenes. Historical research into thymol bromination revealed that controlled oxidative bromination reactions could produce highly substituted phenolic derivatives with specific regiochemical arrangements. The compound represents an advancement in synthetic methodology for preparing complex halogenated phenols, building upon foundational work in electrophilic aromatic substitution chemistry that began in the mid-twentieth century.

Early synthetic approaches to this class of compounds were developed through systematic studies of vanadium-catalyzed oxidative bromination processes, which demonstrated the feasibility of introducing multiple bromine atoms into phenolic substrates while maintaining regioselectivity. The historical significance of this compound lies in its demonstration of how natural product derivatives, specifically those related to thymol and other monoterpene phenols, could be systematically modified to produce novel synthetic intermediates with enhanced chemical functionality.

Research conducted in the early twenty-first century established the fundamental synthetic pathways that enabled the reliable preparation of this compound, with particular emphasis on developing environmentally sustainable catalytic processes. These investigations revealed the importance of reaction conditions, including hydrogen peroxide concentrations, temperature control, and catalyst selection, in achieving optimal yields and selectivity for the desired dibrominated product.

Nomenclature and Identification Parameters

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for naming complex substituted aromatic compounds. The International Union of Pure and Applied Chemistry name for this compound is 2,4-dibromo-6-methyl-3-propan-2-ylphenol, which accurately describes the positions and nature of all substituents on the phenolic ring system. Alternative nomenclature systems recognize this compound as 2,4-dibromo-3-isopropyl-6-methylphenol, emphasizing the isopropyl group designation rather than the systematic propan-2-yl terminology.

The compound's identification parameters encompass multiple unique molecular descriptors that facilitate unambiguous identification across chemical databases and literature sources. The Simplified Molecular Input Line Entry System code for this compound is represented as: OC1=C(C)C=C(Br)C(C(C)C)=C1Br, which provides a standardized linear notation for the complete molecular structure. The International Chemical Identifier string, InChI=1S/C10H12Br2O/c1-5(2)8-7(11)4-6(3)10(13)9(8)12/h4-5,13H,1-3H3, offers an alternative standardized representation that includes stereochemical and connectivity information.

Database identification systems employ the International Chemical Identifier Key RNTABDMPJXRYJI-UHFFFAOYSA-N as a unique hash code derived from the full International Chemical Identifier string. This identifier provides an unambiguous reference for database searches and ensures consistent identification across multiple chemical information systems.

| Parameter | Value |

|---|---|

| International Union of Pure and Applied Chemistry Name | 2,4-dibromo-6-methyl-3-propan-2-ylphenol |

| Alternative Name | 2,4-dibromo-3-isopropyl-6-methylphenol |

| Simplified Molecular Input Line Entry System | OC1=C(C)C=C(Br)C(C(C)C)=C1Br |

| International Chemical Identifier | InChI=1S/C10H12Br2O/c1-5(2)8-7(11)4-6(3)10(13)9(8)12/h4-5,13H,1-3H3 |

| International Chemical Identifier Key | RNTABDMPJXRYJI-UHFFFAOYSA-N |

Structural Classification and Chemical Taxonomy

This compound belongs to the broader chemical classification of halogenated phenolic compounds, specifically representing a member of the dibrominated phenol subclass. The structural framework consists of a benzene ring bearing a hydroxyl group characteristic of phenolic compounds, with additional substitution by two bromine atoms, one methyl group, and one isopropyl group. This substitution pattern places the compound within the category of polysubstituted aromatic systems, where multiple functional groups significantly influence the overall chemical behavior and physical properties.

From a structural perspective, the compound exhibits characteristics of both electron-withdrawing and electron-donating substituent effects on the aromatic ring system. The two bromine atoms function as moderate electron-withdrawing groups through both inductive and resonance effects, while the methyl and isopropyl groups serve as electron-donating substituents through hyperconjugation and inductive donation. This combination of opposing electronic effects creates a complex electronic environment that influences the compound's reactivity patterns and spectroscopic properties.

The taxonomical classification extends to include the compound within the family of thymol derivatives, as the substitution pattern bears structural similarity to naturally occurring monoterpene phenols. The presence of the isopropyl group at the meta position relative to the phenolic hydroxyl group, combined with the methyl substituent, reflects the characteristic substitution pattern found in thymol and related natural products. However, the introduction of two bromine atoms significantly modifies the chemical properties and potential applications compared to the parent natural product.

Chemical taxonomy systems further classify this compound as an organobromine compound due to the presence of covalently bound bromine atoms, and as a substituted phenol due to the aromatic hydroxyl functionality. The molecular architecture represents a convergence of aromatic chemistry, halogen chemistry, and phenolic chemistry, making it a valuable model compound for studying structure-activity relationships in complex substituted aromatic systems.

Chemical Abstracts Service Registry and Database Classifications

The Chemical Abstracts Service registry number 70454-10-3 serves as the primary unique identifier for this compound within the Chemical Abstracts Service database system, the world's most comprehensive collection of chemical information. This registry number was assigned following systematic evaluation of the compound's structure and verification of its uniqueness within the existing chemical literature. The Chemical Abstracts Service registration process ensures that each distinct chemical entity receives a unique identifier, facilitating accurate retrieval and cross-referencing across multiple information systems.

Database classifications for this compound span multiple international chemical information systems, each employing specific organizational schemes and identifiers. The European Community number designation and other regional classification systems provide additional layers of identification and regulatory tracking. The MDL number MFCD02571954 represents the compound's entry in the MDL Information Systems database, which focuses on chemical structure and property information for research and development applications.

属性

IUPAC Name |

2,4-dibromo-6-methyl-3-propan-2-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12Br2O/c1-5(2)8-7(11)4-6(3)10(13)9(8)12/h4-5,13H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNTABDMPJXRYJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1O)Br)C(C)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90377339 | |

| Record name | 2,4-Dibromo-6-methyl-3-(propan-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70454-10-3 | |

| Record name | 2,4-Dibromo-6-methyl-3-(propan-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibromo-3-isopropyl-6-methylbenzenol typically involves the bromination of 3-isopropyl-6-methylphenol. The reaction is carried out in the presence of a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the 2 and 4 positions of the benzene ring .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product .

化学反应分析

Types of Reactions: 2,4-Dibromo-3-isopropyl-6-methylbenzenol undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).

Oxidation Reactions: The phenolic group can be oxidized to form quinones under specific conditions.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or basic conditions.

Major Products Formed:

Substitution Reactions: Products include 2,4-dihydroxy-3-isopropyl-6-methylbenzenol or 2,4-diamino-3-isopropyl-6-methylbenzenol.

Oxidation Reactions: Products include 2,4-dibromo-3-isopropyl-6-methylquinone.

科学研究应用

2,4-Dibromo-3-isopropyl-6-methylbenzenol has several applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential use in the development of new pharmaceuticals.

Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

作用机制

The mechanism of action of 2,4-Dibromo-3-isopropyl-6-methylbenzenol involves its interaction with specific molecular targets. The bromine atoms and the phenolic group play a crucial role in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The exact pathways and targets depend on the specific application and the biological system involved.

相似化合物的比较

Structural and Physicochemical Properties

The table below compares key properties of 2,4-Dibromo-3-isopropyl-6-methylbenzenol with analogous brominated phenols:

| Compound Name | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | Solubility in Water (g/L) | pKa | Key Reactivity |

|---|---|---|---|---|---|---|

| This compound | 347.96 | ~85–90 (estimated) | ~320 (estimated) | <0.1 (estimated) | ~7.8 | Slow electrophilic substitution due to steric hindrance |

| 2,4-Dibromophenol | 251.89 | 36–38 | 238–240 | 0.5–1.0 | 8.0 | Moderate electrophilic substitution |

| 3-Isopropyl-6-methylphenol | 164.24 | 45–47 | 245–250 | 1.2–1.5 | 10.2 | High susceptibility to oxidation |

Key Observations :

- Steric Effects: The isopropyl and methyl groups in the target compound create significant steric hindrance, reducing its reactivity in nucleophilic/electrophilic reactions compared to simpler bromophenols like 2,4-dibromophenol .

- Electronic Effects: Bromine’s electron-withdrawing nature lowers the phenol’s pKa (increasing acidity) relative to non-brominated analogs (e.g., 3-isopropyl-6-methylphenol). However, steric bulk slightly counteracts this effect compared to 2,4-dibromophenol.

- Solubility : The hydrophobic isopropyl and methyl groups drastically reduce water solubility, favoring organic solvents.

生物活性

2,4-Dibromo-3-isopropyl-6-methylbenzenol is a compound of significant interest due to its diverse biological activities and potential applications in various fields, including chemistry, biology, and medicine. This article aims to provide a comprehensive overview of its biological activity, synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₀H₁₂Br₂O. The presence of bromine atoms and a phenolic hydroxyl group contributes to its unique chemical properties, making it a valuable reagent in organic synthesis and a candidate for biological applications.

Synthesis Methods

Preparation Techniques:

- Laboratory Synthesis: The compound is synthesized through the bromination of 3-isopropyl-6-methylphenol using brominating agents like Br₂ or N-bromosuccinimide (NBS) under controlled conditions to achieve selective bromination at the 2 and 4 positions of the benzene ring.

- Industrial Production: Scaled-up methods involve large reactors with precise control over reaction parameters to ensure high yield and purity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial and antifungal properties. It has been investigated for its efficacy against various bacterial strains, including E. coli and Staphylococcus aureus. In vitro studies demonstrate that the compound can inhibit bacterial growth effectively, although further research is needed to elucidate its mechanism of action and potential clinical applications .

The biological activity of this compound can be attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. The interaction with specific molecular targets leads to inhibition or modification of their activity. The bromine atoms and the phenolic group are crucial for this reactivity.

Case Studies

-

Antibacterial Activity Evaluation:

A study evaluated the antibacterial efficacy of various compounds against E. coli strains. This compound was included in a panel of tested compounds, showing promising results with minimum inhibitory concentration (MIC) values comparable to established antibiotics . -

Antifungal Studies:

Another investigation focused on antifungal properties against Candida albicans. The compound demonstrated significant antifungal activity at concentrations that did not exhibit toxicity towards mammalian cells, indicating a favorable therapeutic index.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 2,4-Dibromo-6-methylphenol | Lacks isopropyl group | Moderate antibacterial activity |

| 2,4-Dibromo-3-methylphenol | Lacks isopropyl group; different substitution | Lower antimicrobial potency |

| Unique Features of this compound | Presence of both bromine atoms and isopropyl group | Enhanced reactivity and biological activity |

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 2,4-Dibromo-3-isopropyl-6-methylbenzenol, and how are reaction conditions optimized?

- Methodology :

- Step 1 : Start with a substituted phenol derivative (e.g., 3-isopropyl-6-methylbenzenol). Bromination is typically achieved using electrophilic aromatic substitution (EAS) with bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst (e.g., FeBr₃) .

- Step 2 : Regioselectivity at the 2- and 4-positions is influenced by steric and electronic factors. The isopropyl group at position 3 directs bromination to the ortho (2) and para (4) positions due to its electron-donating and steric-blocking effects.

- Optimization : Reaction temperature (0–25°C), solvent polarity (e.g., dichloromethane or acetic acid), and stoichiometric ratios are critical for minimizing di-/tri-brominated byproducts. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodology :

- NMR Spectroscopy : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) resolve substituent patterns. 2D techniques (COSY, HSQC) address signal overlap from aromatic protons and isopropyl/methyl groups .

- Mass Spectrometry : High-resolution ESI-MS or EI-MS confirms molecular mass (expected [M+H]⁺ ~ 329.9 Da) and isotopic patterns (distinctive for two bromine atoms) .

- X-ray Crystallography : Single-crystal analysis (via SHELXL ) determines precise bond angles/steric effects, particularly useful for confirming bromine positions and intramolecular interactions.

Q. How can researchers assess the compound’s stability under varying laboratory conditions?

- Methodology :

- Thermal Stability : TGA (thermogravimetric analysis) under nitrogen/air (25–300°C) identifies decomposition thresholds.

- Photostability : Expose solutions (in ethanol/water) to UV-Vis light (254–365 nm) and monitor degradation via HPLC-UV at 24/48/72-hour intervals .

- Hydrolytic Stability : Incubate in buffered solutions (pH 3–9) at 37°C; analyze residual compound using LC-MS/MS to detect hydrolysis products (e.g., debrominated derivatives) .

Advanced Research Questions

Q. How do steric and electronic factors dictate regioselectivity during bromination of the parent phenolic scaffold?

- Methodology :

- Computational Modeling : Use DFT (Density Functional Theory) to calculate Fukui indices and electrostatic potential maps, identifying electron-rich aromatic regions prone to bromine attack .

- Experimental Validation : Compare bromination outcomes (HPLC yield) of the parent compound vs. analogs lacking isopropyl/methyl groups. Steric maps from X-ray data (SHELXL-refined structures ) quantify spatial hindrance effects.

Q. What computational strategies can predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

- Methodology :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding affinities with putative targets (e.g., cytochrome P450 enzymes). Parameterize bromine atoms using polarizable force fields .

- MD Simulations : Run 100-ns trajectories (GROMACS/AMBER) to assess stability of ligand-receptor complexes, focusing on halogen-bonding interactions between bromine and histidine/asparagine residues .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., conflicting NMR assignments)?

- Methodology :

- Comparative Analysis : Cross-validate NMR results with synthetic intermediates (e.g., mono-brominated analogs) to isolate spectral contributions of specific substituents .

- Advanced NMR : Employ NOESY to identify spatial proximities (e.g., isopropyl CH₃ to aromatic H) or ¹H-¹³C HMBC to correlate long-range couplings .

- Crystallographic Correlation : Overlay X-ray-derived bond lengths/angles with DFT-optimized structures to verify NMR assignments .

Q. What advanced methods identify degradation pathways and reactive intermediates under oxidative conditions?

- Methodology :

- LC-HRMS/MS : Use Q-TOF mass spectrometry with in-source CID to fragment degradation products; compare experimental masses with in silico predictions (e.g., mzCloud) .

- Radical Trapping : Add TEMPO or BHT to reaction mixtures during UV exposure; monitor suppression of debromination via ¹H NMR to confirm radical-mediated pathways .

Q. How can structure-activity relationship (SAR) studies elucidate the compound’s bioactivity?

- Methodology :

- In Vitro Assays : Test bromine-free and mono-brominated analogs in enzyme inhibition assays (e.g., acetylcholinesterase) to isolate contributions of bromine positions.

- Electrophilicity Index : Calculate using DFT to correlate bromine’s electron-withdrawing effects with bioactivity (e.g., IC₅₀ values) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。